Ethyl 2-(4-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(4-cyanophenoxy)acetate is an organic compound with the molecular formula C11H11NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-cyanophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The general procedure involves the reaction of 4-hydroxybenzonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone under reflux conditions for 12-24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining controlled reaction conditions, and employing efficient purification methods such as recrystallization or chromatography.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(4-cyanophenoxy)acetic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: 2-(4-cyanophenoxy)acetic acid.
Reduction: 2-(4-aminophenoxy)acetate.
Substitution: Depending on the nucleophile, various substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(4-cyanophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyanophenoxy)acetate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with an amine group instead of a cyano group.
Ethyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness: Ethyl 2-(4-cyanophenoxy)acetate is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific interactions. This makes it a valuable intermediate in the synthesis of various compounds with tailored properties.
Properties
IUPAC Name |
ethyl 2-(4-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLRZVOQASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952436 | |
Record name | Ethyl (4-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30041-95-3 | |
Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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